Lipophilicity (XLogP3-AA) Differentiation Versus Shorter Alkoxy-Chain Analogs
The computed XLogP3-AA for N-(4-butoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is 4.2, compared with approximately 3.0 for the 4-ethoxy analog (CID 724211) and approximately 2.5 for the 4-methoxy analog . This represents a ~1.7 log unit increase over the methoxy derivative, corresponding to a theoretical ~50-fold increase in octanol-water partition coefficient. The higher lipophilicity, conferred by the four-carbon butoxy chain, is expected to enhance passive membrane permeability and blood-brain barrier penetration potential relative to shorter-chain congeners .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 4-Ethoxy analog: XLogP3-AA ≈ 3.0; 4-Methoxy analog: XLogP3-AA ≈ 2.5 |
| Quantified Difference | Δ logP ≈ +1.2 to +1.7 (vs. shorter alkoxy chain analogs) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly governs compound partitioning into biological membranes; the butoxy chain offers a quantifiably distinct ADME profile that cannot be replicated by ethoxy or methoxy analogs.
- [1] PubChem Compound Summaries: CID 1576404 (XLogP3-AA 4.2), CID 724211 (N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, XLogP3-AA ~3.0), and N-(4-methoxyphenyl) analog. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-06). View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. (Generic reference establishing the relationship between logP, membrane permeability, and CNS penetration.) View Source
